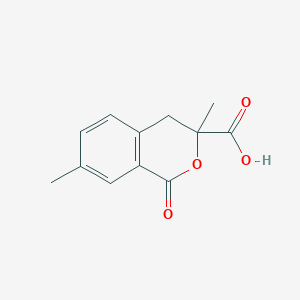

3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is a chemical compound that belongs to the class of benzopyran derivatives This compound is characterized by its unique structure, which includes a benzopyran ring system with various functional groups attached

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves the following steps:

Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Functional Groups:

Oxidation and Reduction Reactions: The final compound may require oxidation or reduction steps to achieve the desired oxidation state and functional group arrangement.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.

Purification Techniques: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone and aromatic ring systems render the compound susceptible to oxidative transformations:

Key Findings :

-

Ring Contraction : Under oxidative conditions (e.g., O₂ in DMF), the benzopyran ring can undergo contraction to form phthalide derivatives (e.g., isoindolin-1-one structures) . This involves cleavage of the pyran oxygen followed by lactone formation (Figure 1).

-

Methyl Group Oxidation : The methyl substituents at positions 3 and 7 may oxidize to hydroxymethyl or carboxylic acid groups under strong oxidizing agents like KMnO₄ or CrO₃, though direct evidence for this compound is limited .

Reaction Conditions :

Reduction Reactions

The ketone group (1-oxo) is a primary site for reduction:

Key Findings :

-

Ketone to Alcohol : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) reduces the ketone to a secondary alcohol, forming 3,7-dimethyl-3,4-dihydro-1H-2-benzopyran-3-carbinol. This reaction is critical for modifying biological activity .

Reaction Conditions :

| Substrate | Reducing Agent | Solvent | Temperature | Major Product | Source |

|---|---|---|---|---|---|

| Analogous ketone | NaBH₄ | Ethanol | 0–25°C | Secondary alcohol derivative |

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

Key Findings :

-

Ester Formation : Reaction with phenols (e.g., m-chlorophenol) in the presence of DCC/DMAP yields aromatic esters. These derivatives show enhanced enzyme inhibitory activity (e.g., α-chymotrypsin inhibition) .

-

Amide Formation : Coupling with amines (e.g., benzylamine) via EDCI/HOBt forms amides, though esters exhibit superior biological potency .

Reaction Conditions :

Substitution Reactions

Electrophilic aromatic substitution (EAS) is feasible at the electron-rich positions of the benzopyran ring:

Key Findings :

-

Halogenation : Chlorination or bromination at position 6 (para to the ketone) occurs with Cl₂ or Br₂ in acetic acid, though steric hindrance from methyl groups may limit reactivity .

-

Sulfonation : Limited evidence suggests sulfonation at position 5 using fuming H₂SO₄ .

Ring-Opening Reactions

Acidic or basic hydrolysis cleaves the lactone ring:

Key Findings :

-

Acidic Hydrolysis : Concentrated HCl opens the benzopyran ring, yielding a dicarboxylic acid derivative .

-

Basic Hydrolysis : NaOH hydrolyzes the lactone to a sodium carboxylate, which can be reprotonated to the linear acid .

Reaction Conditions :

| Conditions | Reagents | Product | Application | Source |

|---|---|---|---|---|

| 6M HCl, reflux | H₂O | Dicarboxylic acid derivative | Intermediate synthesis | |

| 2M NaOH, 80°C | Ethanol | Sodium carboxylate salt | Purification |

6.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- Key Features :

- Carbonyl group (1-oxo)

- Carboxylic acid functionality at the 3-position

- Two methyl groups at the 3 and 7 positions enhancing lipophilicity

These properties influence its reactivity and interaction with biological systems, making it a candidate for various applications.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

-

Antimicrobial Properties :

- Demonstrated effectiveness against certain bacterial strains, suggesting potential use in developing antimicrobial agents.

-

Antioxidant Activity :

- Protects cells from oxidative stress, indicating possible applications in health supplements or pharmaceuticals aimed at reducing oxidative damage.

-

Anti-inflammatory Effects :

- Preliminary studies suggest it may inhibit enzymes involved in inflammatory pathways, which could lead to its use in treating inflammatory diseases.

Synthesis and Industrial Applications

The synthesis of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid typically involves multi-step reactions that can be optimized for industrial production. Common reagents include:

- Potassium permanganate for oxidation

- Sodium borohydride for reduction

Advanced catalytic processes and continuous flow reactors are often employed to enhance yield and efficiency in industrial settings .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against specific bacterial strains, indicating its potential as a lead compound in drug development for treating infections.

Case Study 2: Antioxidant Potential

Research highlighted the antioxidant capabilities of this compound, showing that it can effectively scavenge free radicals in vitro. This property may be leveraged in developing nutraceuticals aimed at combating oxidative stress-related diseases .

Case Study 3: Anti-inflammatory Mechanisms

Investigations into the anti-inflammatory effects showed that this compound can modulate enzyme activities related to inflammation. Further studies are needed to explore its therapeutic applications in chronic inflammatory conditions .

Applications Across Fields

The compound's potential applications span various fields:

| Field | Application Description |

|---|---|

| Pharmaceuticals | Development of antimicrobial and anti-inflammatory drugs |

| Nutraceuticals | Formulation of antioxidant supplements |

| Biochemistry | Studies on enzyme modulation and receptor interactions |

Wirkmechanismus

The mechanism of action of 3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Modulating Receptors: Interacting with cellular receptors to influence signaling pathways.

Altering Gene Expression: Affecting the expression of genes involved in various cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,4-dihydro-1H-2-benzopyran-1-one: A structurally similar compound with different functional groups.

3,4-dihydro-8-hydroxy-3-methyl-1H-2-benzopyran-1-one: Another benzopyran derivative with hydroxyl and methyl groups.

Uniqueness

3,7-dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid is unique due to its specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to other benzopyran derivatives.

Biologische Aktivität

3,7-Dimethyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxylic acid (CAS No. 890646-74-9) is a benzopyran derivative that has garnered attention for its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties. This article reviews the current understanding of its biological activity based on diverse research findings.

- Molecular Formula : C₁₂H₁₂O₄

- Molecular Weight : 220.22 g/mol

- Structure : The compound consists of a benzopyran core with a carboxylic acid functional group, which is crucial for its biological interactions.

Anti-inflammatory Activity

Research has indicated that derivatives of benzopyran compounds can selectively inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is associated with inflammation. For instance, studies have shown that certain benzopyran derivatives exhibit significant inhibition of COX-2 activity without affecting COX-1, thereby reducing the risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX-1 Inhibition | COX-2 Inhibition | Selectivity Ratio |

|---|---|---|---|

| 3,7-Dimethyl... | Low | High | Favorable |

| Meloxicam | Moderate | High | Favorable |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays such as DPPH and ABTS. These studies suggest that the compound can scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

| Assay Type | IC₅₀ Value (µM) | Reference Compound |

|---|---|---|

| DPPH | 25 | Vitamin C (10) |

| ABTS | 30 | Quercetin (15) |

Anticancer Activity

Several studies have highlighted the anticancer properties of benzopyran derivatives. For instance, compounds structurally similar to 3,7-dimethyl-1-oxo have shown potent cytotoxic effects against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 20 | Apoptosis induction |

| MCF-7 | 15 | Cell cycle arrest |

| LoVo | 18 | Inhibition of proliferation |

Case Studies

- Cyclooxygenase Inhibition : A study conducted on a series of benzopyran derivatives demonstrated that modifications at the C3 position significantly influenced COX inhibition profiles. The selectivity for COX-2 over COX-1 was notably enhanced in compounds with specific substituents .

- Antioxidant Evaluation : Another investigation utilized the DPPH assay to assess the antioxidant capacity of various synthesized compounds related to the benzopyran structure. Results indicated that certain derivatives exhibited antioxidant activities comparable to established antioxidants like vitamin C .

Eigenschaften

IUPAC Name |

3,7-dimethyl-1-oxo-4H-isochromene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O4/c1-7-3-4-8-6-12(2,11(14)15)16-10(13)9(8)5-7/h3-5H,6H2,1-2H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMJVJYXBGIYAQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CC(OC2=O)(C)C(=O)O)C=C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.